molecular formula C17H17ClN2O4S B2748898 N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide CAS No. 313403-43-9

N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2748898
CAS No.: 313403-43-9
M. Wt: 380.84
InChI Key: LXPOTYIZKUSUPH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide is an organic compound belonging to the class of benzanilides This compound is characterized by the presence of a 4-chlorophenyl group, a morpholine ring, and a sulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with morpholine, followed by the coupling of the resulting intermediate with 4-aminobenzamide. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with receptors involved in cell signaling pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-morpholin-4-ylsulfonylbenzamide
  • N-(4-nitrophenyl)-4-morpholin-4-ylsulfonylbenzamide
  • N-(4-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide

Uniqueness

N-(4-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-14-3-5-15(6-4-14)19-17(21)13-1-7-16(8-2-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPOTYIZKUSUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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